molecular formula C22H23BrN4O4S2 B3128304 Ethyl 4-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate CAS No. 338794-47-1

Ethyl 4-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate

Cat. No.: B3128304
CAS No.: 338794-47-1
M. Wt: 551.5 g/mol
InChI Key: PXJAABPEDQNUPW-UHFFFAOYSA-N
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Description

Ethyl 4-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazole ring, a sulfonylamino group, and a benzoate ester, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the triazole ring through a cyclization reaction, followed by the introduction of the sulfonylamino group and the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonylamino group to an amine or other reduced forms.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent choice, and reaction time, play a significant role in determining the outcome and efficiency of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.

    Medicine: Researchers may explore its potential as a drug candidate or a pharmacological tool to study specific biological pathways.

    Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate involves its interaction with specific molecular targets. The sulfonylamino group and the triazole ring are likely to play key roles in its binding to enzymes or receptors, modulating their activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and sulfonylamino-containing molecules. Examples include:

  • Ethyl 4-[[5-[[(4-chlorophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
  • Ethyl 4-[[5-[[(4-fluorophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate

Uniqueness

What sets Ethyl 4-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of the bromine atom, in particular, can influence its interactions with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4O4S2/c1-3-13-27-20(14-24-33(29,30)19-11-9-18(23)10-12-19)25-26-22(27)32-15-16-5-7-17(8-6-16)21(28)31-4-2/h3,5-12,24H,1,4,13-15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJAABPEDQNUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2CC=C)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Reactant of Route 4
Ethyl 4-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate
Reactant of Route 6
Ethyl 4-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate

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